molecular formula C15H11N5 B14227419 1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]- CAS No. 824395-03-1

1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]-

Cat. No.: B14227419
CAS No.: 824395-03-1
M. Wt: 261.28 g/mol
InChI Key: JIVKLZCNXILVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]- is a heterocyclic compound that combines the structural features of benzimidazole and triazole. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and catalysis. The unique arrangement of nitrogen atoms within its structure imparts distinct chemical and biological properties, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent such as sodium metabisulfite . This reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the benzimidazole and triazole rings can be targeted.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of alkylated benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]- involves its interaction with various molecular targets. For instance, as an anticancer agent, it acts by inhibiting protein kinases, topoisomerases, and other enzymes involved in cell proliferation . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]- stands out due to its unique combination of benzimidazole and triazole rings, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and form stable complexes with metal ions makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

824395-03-1

Molecular Formula

C15H11N5

Molecular Weight

261.28 g/mol

IUPAC Name

2-[2-(1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole

InChI

InChI=1S/C15H11N5/c1-2-6-11(10(5-1)14-16-9-17-20-14)15-18-12-7-3-4-8-13(12)19-15/h1-9H,(H,18,19)(H,16,17,20)

InChI Key

JIVKLZCNXILVQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C4=NC=NN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.